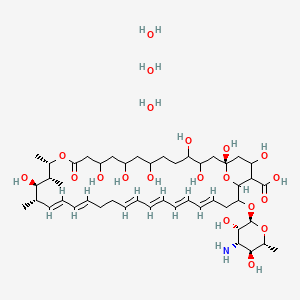
Nystatin A1 trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nystatin A1 trihydrate is a polyene macrolide antibiotic derived from the bacterium Streptomyces noursei. It is primarily used as an antifungal agent to treat infections caused by Candida species. This compound is known for its ability to bind to ergosterol, a key component of fungal cell membranes, leading to cell membrane disruption and fungal cell death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nystatin A1 trihydrate is typically produced through fermentation processes involving Streptomyces noursei. The fermentation broth is subjected to extraction and purification steps to isolate the antibiotic. The compound is then crystallized to obtain the trihydrate form .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation using optimized strains of Streptomyces noursei. The fermentation process is carefully controlled to maximize yield and purity. After fermentation, the broth undergoes extraction, purification, and crystallization to produce the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Nystatin A1 trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce toxicity .
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from the chemical reactions of this compound include various derivatives with altered antifungal properties. These derivatives are often tested for improved efficacy and reduced toxicity .
Applications De Recherche Scientifique
Nystatin A1 trihydrate has a wide range of scientific research applications:
Mécanisme D'action
Nystatin A1 trihydrate exerts its antifungal effects by binding to ergosterol in the fungal cell membrane. This binding creates pores in the membrane, leading to leakage of intracellular contents and disruption of essential cellular processes. The selectivity for fungal cells over mammalian cells is due to its higher affinity for ergosterol compared to cholesterol .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amphotericin B: Another polyene macrolide antibiotic with a similar mechanism of action but higher toxicity.
Fluconazole: An azole antifungal that inhibits ergosterol synthesis, leading to fungal cell death.
Miconazole: Another azole antifungal with a similar mechanism to fluconazole.
Uniqueness of Nystatin A1 Trihydrate
This compound is unique due to its specific binding to ergosterol and its ability to form pores in the fungal cell membrane. Unlike azole antifungals, which inhibit ergosterol synthesis, this compound directly disrupts the cell membrane, leading to rapid fungal cell death .
Propriétés
Formule moléculaire |
C47H81NO20 |
|---|---|
Poids moléculaire |
980.1 g/mol |
Nom IUPAC |
(1S,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E)-34-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid;trihydrate |
InChI |
InChI=1S/C47H75NO17.3H2O/c1-27-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-37(64-46-43(58)40(48)42(57)30(4)63-46)44-39(45(59)60)36(54)26-47(61,65-44)25-35(53)34(52)21-20-31(49)22-32(50)23-33(51)24-38(55)62-29(3)28(2)41(27)56;;;/h5-7,9,11-18,27-37,39-44,46,49-54,56-58,61H,8,10,19-26,48H2,1-4H3,(H,59,60);3*1H2/b6-5+,9-7+,13-11+,14-12+,17-15+,18-16+;;;/t27-,28-,29-,30+,31?,32?,33?,34?,35?,36?,37?,39?,40-,41+,42+,43-,44?,46+,47+;;;/m0.../s1 |
Clé InChI |
ZCIAQBMEBDLDJC-XOQWAWLRSA-N |
SMILES isomérique |
C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/CC(C2C(C(C[C@](O2)(CC(C(CCC(CC(CC(CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.O.O.O |
SMILES canonique |
CC1C=CC=CCCC=CC=CC=CC=CCC(C2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


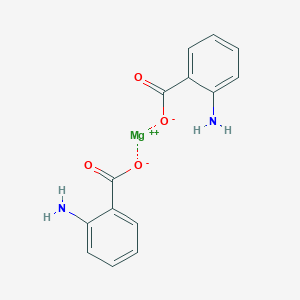
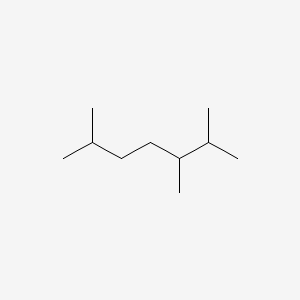

![N-{2-(piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B13826077.png)
![N-(2,4-dioxo-3-oxabicyclo[3.1.0]hexan-1-yl)acetamide](/img/structure/B13826083.png)
![3-Bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B13826090.png)
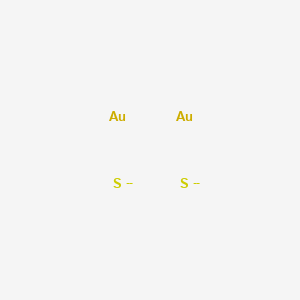

![4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine](/img/structure/B13826104.png)
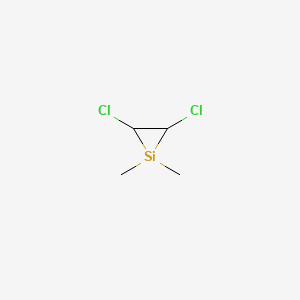
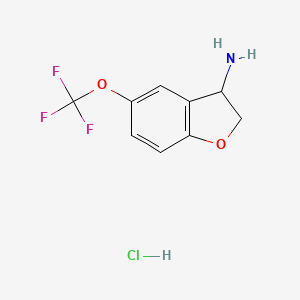
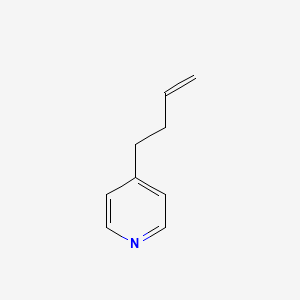
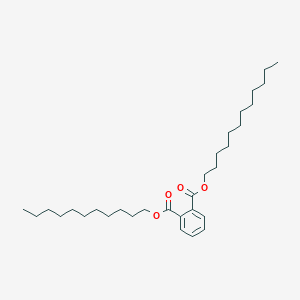
![(3R,4S,5S)-3,4-dihydroxy-5-[(1S,2S)-1,2,3-trihydroxypropyl]oxolan-2-one](/img/structure/B13826144.png)
